molecular formula C20H22ClN3O2 B3681540 N~1~-(4-CHLOROPHENYL)-2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BENZAMIDE

N~1~-(4-CHLOROPHENYL)-2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BENZAMIDE

Cat. No.: B3681540
M. Wt: 371.9 g/mol
InChI Key: MOEQWKBLSBMSHU-UHFFFAOYSA-N
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Description

N~1~-(4-CHLOROPHENYL)-2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BENZAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chlorophenyl group, a cyclohexylamino group, and a benzamide moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-CHLOROPHENYL)-2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobenzoic acid with cyclohexylamine to form an amide intermediate. This intermediate is then reacted with a suitable reagent to introduce the benzamide moiety, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The use of flow microreactor systems has also been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-CHLOROPHENYL)-2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

N~1~-(4-CHLOROPHENYL)-2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-CHLOROPHENYL)-2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include N-(tert-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamide and other benzamide derivatives with different substituents on the phenyl ring .

Uniqueness

N~1~-(4-CHLOROPHENYL)-2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(cyclohexylcarbamoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2/c21-14-10-12-16(13-11-14)22-19(25)17-8-4-5-9-18(17)24-20(26)23-15-6-2-1-3-7-15/h4-5,8-13,15H,1-3,6-7H2,(H,22,25)(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEQWKBLSBMSHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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